Cas no 2172469-53-1 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid)

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid
- 2172469-53-1
- EN300-1514464
- 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid
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- インチ: 1S/C24H24N2O6/c27-20(25-23(9-10-23)21(28)29)24(11-12-31-14-24)26-22(30)32-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,25,27)(H,26,30)(H,28,29)
- InChIKey: AHWYCSCMFKGTFX-UHFFFAOYSA-N
- SMILES: O1CCC(C1)(C(NC1(C(=O)O)CC1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 436.16343649g/mol
- 同位素质量: 436.16343649g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 32
- 回転可能化学結合数: 7
- 複雑さ: 746
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- XLogP3: 2.2
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1514464-0.25g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |
2172469-53-1 | 0.25g |
$3099.0 | 2023-05-26 | ||
Enamine | EN300-1514464-1.0g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |
2172469-53-1 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1514464-50mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |
2172469-53-1 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1514464-2.5g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |
2172469-53-1 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1514464-0.5g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |
2172469-53-1 | 0.5g |
$3233.0 | 2023-05-26 | ||
Enamine | EN300-1514464-0.05g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |
2172469-53-1 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1514464-1000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |
2172469-53-1 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1514464-100mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |
2172469-53-1 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1514464-5000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |
2172469-53-1 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1514464-500mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopropane-1-carboxylic acid |
2172469-53-1 | 500mg |
$3233.0 | 2023-09-27 |
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid 関連文献
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1. Back matter
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acidに関する追加情報
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic Acid (CAS No. 2172469-53-1): A Comprehensive Overview
The compound 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid (CAS No. 2172469-53-1) is a specialized chemical entity that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, plays a pivotal role in the synthesis of complex organic compounds, particularly in peptide chemistry and drug development. Its Fmoc-protected amino acid moiety makes it a valuable building block for solid-phase peptide synthesis (SPPS), a technique widely used in the production of therapeutic peptides and proteins.
One of the most notable aspects of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid is its incorporation of a cyclopropane ring, which imparts conformational rigidity and enhances metabolic stability. This structural attribute is particularly advantageous in the design of peptide-based drugs, where stability and bioavailability are critical factors. Researchers are increasingly exploring the use of cyclopropane-containing amino acids like this compound to improve the pharmacokinetic properties of peptide therapeutics, addressing common challenges such as rapid degradation and poor membrane permeability.
The Fmoc group (9-fluorenylmethoxycarbonyl) in 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid serves as a protective group for the amino functionality during peptide synthesis. This group is highly favored in modern peptide chemistry due to its stability under basic conditions and ease of removal under mild acidic conditions. The compatibility of the Fmoc-protected amino acid with automated peptide synthesizers has further amplified its utility, enabling the efficient production of complex peptides with high purity and yield.
In recent years, the demand for 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid has surged, driven by the growing interest in peptide-based therapeutics. Peptides have emerged as a promising class of drugs, offering high specificity and low toxicity compared to traditional small-molecule drugs. The unique properties of this compound make it an indispensable tool for researchers developing novel peptide drugs for conditions such as diabetes, cancer, and infectious diseases. Its role in the synthesis of constrained peptides, which exhibit enhanced binding affinity and selectivity, has further solidified its importance in drug discovery.
The synthesis of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid involves multi-step organic transformations, starting from readily available precursors. Key steps include the introduction of the cyclopropane ring and the subsequent protection of the amino group with the Fmoc moiety. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the identity and purity of the final product, ensuring its suitability for high-value applications.
From a commercial perspective, 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid is available through specialized chemical suppliers catering to the pharmaceutical and biotechnology sectors. The compound is typically supplied as a high-purity solid, with stringent quality control measures in place to meet the exacting standards of research and industrial applications. Pricing and availability can vary depending on the scale of purchase, with bulk quantities often offered at competitive rates for large-scale peptide production.
Looking ahead, the future of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid appears bright, with ongoing advancements in peptide therapeutics and synthetic chemistry. As researchers continue to explore innovative strategies for peptide drug design, the demand for specialized building blocks like this compound is expected to grow. Its unique combination of structural features and synthetic utility positions it as a key player in the next generation of peptide-based pharmaceuticals.
For researchers and industry professionals seeking detailed technical information on 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid, comprehensive datasheets are available from reputable suppliers. These resources typically include specifications on purity, solubility, storage conditions, and handling guidelines, ensuring safe and effective use in laboratory and production settings. Additionally, many suppliers offer custom synthesis services for derivatives and analogs, providing tailored solutions for specific research needs.
In conclusion, 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid (CAS No. 2172469-53-1) represents a sophisticated and highly functionalized amino acid derivative with broad applications in peptide chemistry and drug development. Its structural complexity and synthetic versatility make it an invaluable asset for researchers pushing the boundaries of medicinal chemistry. As the field of peptide therapeutics continues to evolve, compounds like this will undoubtedly play a central role in shaping the future of pharmaceutical innovation.
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